molecular formula C9H18O2 B3054272 Hexyl glycidyl ether CAS No. 5926-90-9

Hexyl glycidyl ether

Cat. No.: B3054272
CAS No.: 5926-90-9
M. Wt: 158.24 g/mol
InChI Key: JPEGUDKOYOIOOP-UHFFFAOYSA-N
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Description

Hexyl glycidyl ether is an organic compound with the molecular formula C9H18O2. It is a colorless liquid that is used in various industrial applications, particularly as a reactive diluent in epoxy resins. This compound is known for its ability to reduce the viscosity of epoxy formulations, making it easier to handle and apply.

Preparation Methods

Hexyl glycidyl ether can be synthesized through the reaction of hexanol with epichlorohydrin in the presence of a base. The reaction proceeds via the formation of a halohydrin intermediate, which is then dehydrochlorinated to form the glycidyl ether. The general reaction conditions involve the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

Hexyl glycidyl ether undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly with amines and thiols, to form various derivatives.

    Polymerization: It can participate in polymerization reactions, especially in the formation of epoxy resins.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Hexyl glycidyl ether has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of hexyl glycidyl ether primarily involves its ability to react with various nucleophiles due to the presence of the epoxide ring. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows this compound to form covalent bonds with other molecules, leading to the formation of cross-linked networks in polymers and other materials .

Comparison with Similar Compounds

Hexyl glycidyl ether can be compared with other glycidyl ethers such as:

  • Butyl glycidyl ether
  • Allyl glycidyl ether
  • Benzyl glycidyl ether
  • 2-Ethylthis compound

Compared to these compounds, this compound offers a balance of reactivity and hydrophobicity due to its hexyl group. This makes it particularly useful in applications where moderate hydrophobicity and reactivity are desired .

Properties

IUPAC Name

2-(hexoxymethyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C9H18O2/c1-2-3-4-5-6-10-7-9-8-11-9/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

JPEGUDKOYOIOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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Canonical SMILES

CCCCCCOCC1CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name HEXYL GLYCIDYL ETHER
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DSSTOX Substance ID

DTXSID9025405
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Molecular Weight

158.24 g/mol
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Physical Description

Hexyl glycidyl ether is a clear colorless liquid. (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Density

0.876 at 73 °F (NTP, 1992) - Less dense than water; will float
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CAS No.

5926-90-9
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Record name 2-[(Hexyloxy)methyl]oxirane
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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